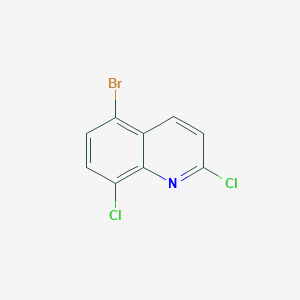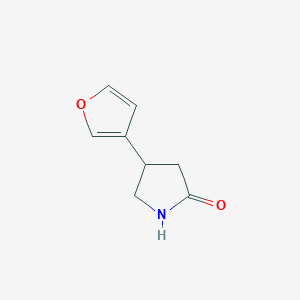
4-(3-Furyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Furyl)-2-pyrrolidinone (also known as 4-furyl-2-pyrrolidinone or 4-FP) is an organic compound that has been studied for its potential applications in scientific research. 4-FP is a derivative of pyrrolidinone, a five-membered heterocyclic compound. It is a colorless liquid with a boiling point of 227°C and a melting point of -32°C. 4-FP has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Derivative Synthesis and Potential Biological Activity : Pyrrolidin-2-ones, including derivatives of 4-(3-Furyl)-2-pyrrolidinone, have been synthesized and studied due to their presence in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is significant for creating new medicinal molecules with enhanced biological activity. The synthesis involves reactions of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-alcohols, producing compounds with potential biological activities as indicated by their structural analyses through NMR and IR spectroscopy (Rubtsova et al., 2020).
Chemical Synthesis and Material Science Applications
- Novel Approaches to Substituted Furans and Pyrroles : Substituted furans and pyrroles, which can be derived from 4-(3-Furyl)-2-pyrrolidinone, play crucial roles in chemical synthesis, natural products, pharmaceutical agents, and materials science. Innovative methods for preparing these compounds have been developed, offering new pathways for synthesizing complex heterocycles. This research demonstrates the versatility of furyl-based compounds in organic synthesis and material science (Kelly, Kerrigan, & Walsh, 2008).
Photophysical Properties and Materials Chemistry
- Synthesis and Photophysical Properties of Boron-Dipyrromethenes : Research on boron-dipyrromethenes (BODIPYs) substituted with furyl-based units like 4-(3-Furyl)-2-pyrrolidinone derivatives has shown significant variations in their spectral, electrochemical, and photophysical properties. These compounds exhibit broad, red-shifted absorption and emission bands with large Stokes shifts, indicating their potential applications in fluorescent materials and organic electronics (Khan, Rao, & Ravikanth, 2010).
Pharmaceutical Research and Development
- Antiarrhythmic and Calcium Channel Antagonism : Derivatives of 4-(3-Furyl)-2-pyrrolidinone have been evaluated for their potential antiarrhythmic pharmaceutical properties, particularly as Ca2+ antagonists. These studies highlight the compound's relevance in developing new medications targeting cardiovascular diseases (Holt & Caignan, 2000).
Propiedades
IUPAC Name |
4-(furan-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZGVLQWJIHRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Furyl)-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

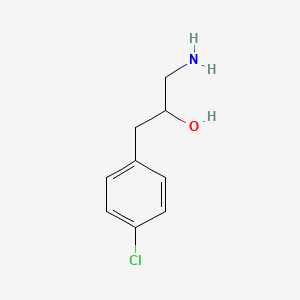
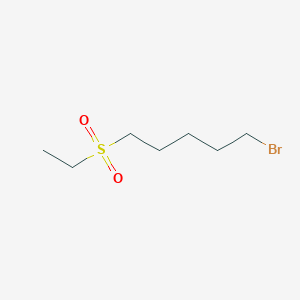
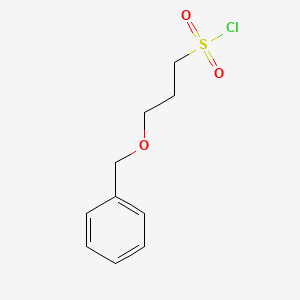
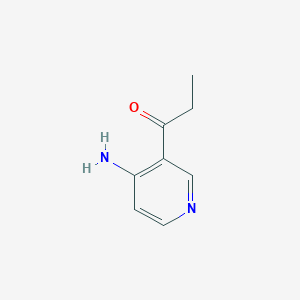
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)
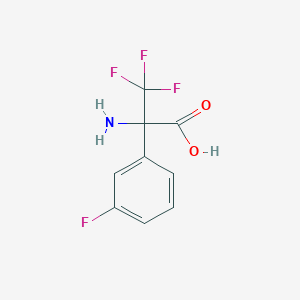

![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
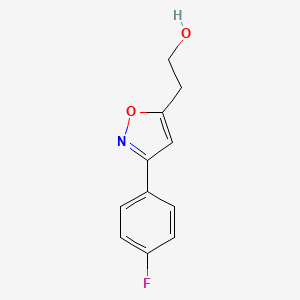
![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)
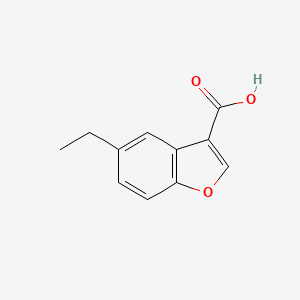
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)
